molecular formula C12H24N2O4 B7008319 N-butyl-2-[(3S,5R)-3,4,5-trihydroxypiperidin-1-yl]propanamide

N-butyl-2-[(3S,5R)-3,4,5-trihydroxypiperidin-1-yl]propanamide

Cat. No.: B7008319
M. Wt: 260.33 g/mol
InChI Key: LKABPCQKIORFLB-GGWWSXTCSA-N
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Description

N-butyl-2-[(3S,5R)-3,4,5-trihydroxypiperidin-1-yl]propanamide is a synthetic organic compound with applications in various scientific fields. Its molecular structure features a piperidine ring substituted with three hydroxyl groups, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-butyl-2-[(3S,5R)-3,4,5-trihydroxypiperidin-1-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-3-4-5-13-12(18)8(2)14-6-9(15)11(17)10(16)7-14/h8-11,15-17H,3-7H2,1-2H3,(H,13,18)/t8?,9-,10+,11?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKABPCQKIORFLB-GGWWSXTCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(C)N1CC(C(C(C1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)C(C)N1C[C@H](C([C@H](C1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-[(3S,5R)-3,4,5-trihydroxypiperidin-1-yl]propanamide typically involves multiple steps, beginning with the preparation of the piperidine ring. Starting materials often include precursors such as butylamine and propionic acid derivatives. The key steps include:

  • Formation of the piperidine ring through cyclization reactions.

  • Introduction of hydroxyl groups via selective hydroxylation.

  • Butylation of the amine group to form the final compound. Reactions are often carried out under controlled temperatures with specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial-scale production leverages optimized reaction conditions to minimize costs and maximize efficiency. This involves:

  • Large-scale reactors for efficient cyclization and hydroxylation.

  • Advanced purification techniques like distillation and crystallization.

  • Quality control measures to maintain consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-[(3S,5R)-3,4,5-trihydroxypiperidin-1-yl]propanamide can undergo various chemical reactions, including:

  • Oxidation: : It can be oxidized to introduce new functional groups or modify existing ones.

  • Reduction: : Reduction can alter the oxidation state of the compound, impacting its reactivity.

  • Substitution: : Substitution reactions can modify the side chains or functional groups, providing derivatives with different properties.

Common Reagents and Conditions

  • Oxidizing agents: : Sodium hypochlorite, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: : Alkyl halides, acyl chlorides. Reactions are typically conducted in solvents such as methanol, ethanol, or acetonitrile under controlled temperatures and pressures.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. Oxidation often yields ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions provide a range of derivatives with altered side chains or functional groups.

Scientific Research Applications

N-butyl-2-[(3S,5R)-3,4,5-trihydroxypiperidin-1-yl]propanamide has diverse applications:

  • Chemistry: : Used as a building block in the synthesis of complex molecules.

  • Biology: : Studied for its potential effects on cellular pathways and mechanisms.

  • Medicine: : Investigated for therapeutic potential in treating various diseases.

  • Industry: : Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets and pathways. The compound's hydroxyl groups enable it to form hydrogen bonds, influencing its binding affinity to proteins and enzymes. This interaction can modulate biological processes and cellular responses, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-[(3S,5R)-3,4,5-trihydroxypiperidin-1-yl]propanamide

  • N-ethyl-2-[(3S,5R)-3,4,5-trihydroxypiperidin-1-yl]propanamide

  • N-butyl-2-[(3S,5R)-3,4,5-dihydroxypiperidin-1-yl]propanamide

Uniqueness

N-butyl-2-[(3S,5R)-3,4,5-trihydroxypiperidin-1-yl]propanamide's unique structure, characterized by three hydroxyl groups on the piperidine ring, distinguishes it from similar compounds. This structural feature impacts its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

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